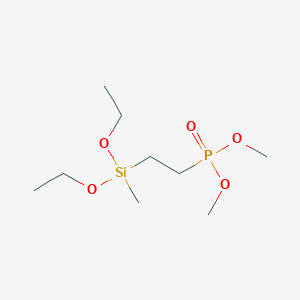
Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD29067225, also known as Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate, is a chemical compound with a molecular formula of C8H21O5PSi. This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate typically involves the reaction of diethyl methylphosphonate with chloromethylsilane under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted silyl phosphonates.
Scientific Research Applications
Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. The pathways involved in these interactions are often studied to understand the compound’s effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate: C8H21O5PSi
Trimethylsilylphosphonate: C3H9O3PSi
Diethylphosphonate: C4H11O3P
Uniqueness
This compound is unique due to its combination of silyl and phosphonate groups, which imparts distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H23O5PSi |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-dimethoxyphosphorylethyl-diethoxy-methylsilane |
InChI |
InChI=1S/C9H23O5PSi/c1-6-13-16(5,14-7-2)9-8-15(10,11-3)12-4/h6-9H2,1-5H3 |
InChI Key |
KSNNOYDBDGXZTI-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(CCP(=O)(OC)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















